

Heptafluorobutyryl Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Heptafluorobutyryl chloride*

Cat. No.: B1329309

[Get Quote](#)

Heptafluorobutyryl chloride (HFBC) is a halogenated acyl chloride that serves as a crucial reagent in organic synthesis and analytical chemistry. This guide provides an in-depth overview of its chemical properties, reactivity, and common applications, with a focus on its use as a derivatizing agent for gas chromatography (GC).

Core Chemical and Physical Properties

Heptafluorobutyryl chloride is a colorless, corrosive, and lachrymatory liquid.^{[1][2]} It is sensitive to moisture and should be handled with appropriate safety precautions in a chemical fume hood.^{[2][3]} Key physical and chemical properties are summarized in the table below.

Property	Value	References
Molecular Formula	C ₄ ClF ₇ O	[4][5][6]
Molecular Weight	232.48 g/mol	[1][4]
CAS Number	375-16-6	[1][4][5]
Appearance	Clear, colorless liquid	[1][3][4]
Boiling Point	39 °C	[1][4][7]
Melting Point	59-61 °C (in benzene)	[1][8]
Density	1.556 g/mL at 20 °C	[1][8]
Refractive Index	1.286 - 1.294 at 20 °C	[1][7]
Vapor Pressure	7.22 psi at 20 °C	[1][3]
Solubility	Decomposes in water	[1][4][7]

Reactivity and Stability

General Reactivity: **Heptafluorobutyryl chloride** is a highly reactive compound, characteristic of acyl chlorides. The electron-withdrawing effect of the heptafluoropropyl group significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

Reaction with Nucleophiles: It readily reacts with a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding heptafluorobutyryl esters, amides, and thioesters. This reactivity is the basis for its primary application as a derivatizing agent.

Hydrolysis: HFBC reacts vigorously with water and moisture, leading to decomposition.[3][4] This hydrolysis reaction produces heptafluorobutyric acid and hydrogen chloride gas.[4]

Stability and Incompatibilities: The compound is generally stable under anhydrous conditions and when stored in a cool, dry place.[3][4] It is incompatible with strong oxidizing agents and strong bases.[3][4]

Decomposition: When heated to decomposition, **heptafluorobutyryl chloride** can release hazardous substances, including hydrogen chloride, carbon monoxide, carbon dioxide, and hydrogen fluoride.[3][4]

Applications in Derivatization for Gas Chromatography

Heptafluorobutyryl chloride is widely used as a derivatizing agent to enhance the volatility and detectability of polar compounds in gas chromatography, particularly for electron capture detection (ECD). The introduction of the highly electronegative heptafluorobutyryl group makes the derivatives highly responsive to ECD.

Experimental Protocol: Derivatization of Amphetamines in Urine for GC-MS Analysis

This protocol outlines a standard procedure for the derivatization of amphetamines in a biological matrix for subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

1. Sample Preparation:

- To 1 mL of urine in a screw-capped tube, add an internal standard.
- Add 0.5 mL of 5 M sodium hydroxide to basify the sample.
- Add 5 mL of a non-polar organic solvent (e.g., hexane or ethyl acetate).
- Vortex the mixture for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.
- Transfer the organic (upper) layer to a clean tube.

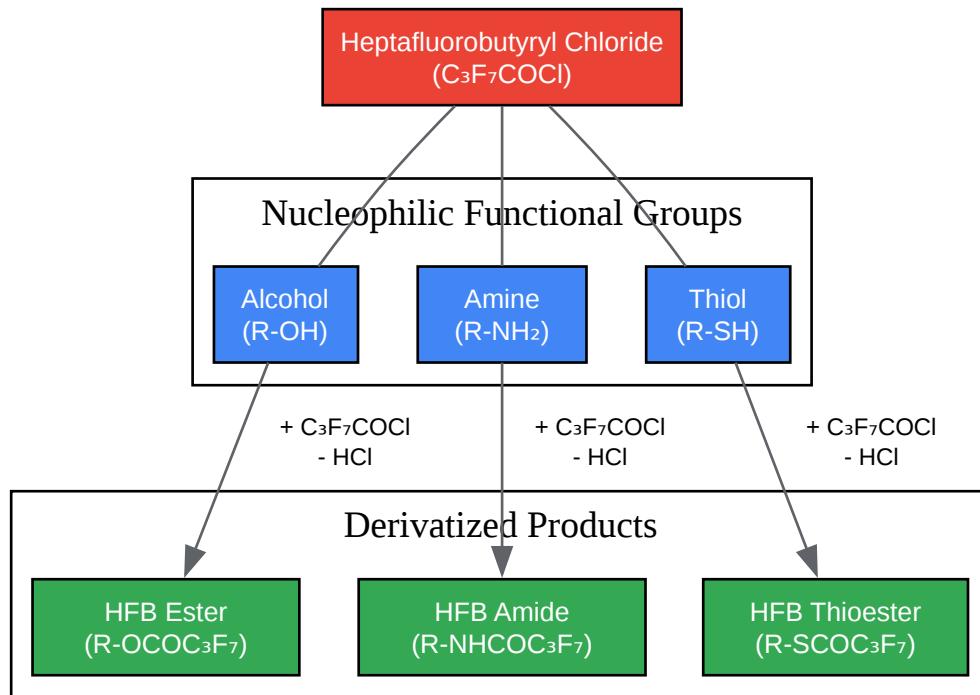
2. Derivatization:

- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- To the dried residue, add 50 µL of ethyl acetate and 50 µL of **heptafluorobutyryl chloride**.
- Cap the tube tightly and heat at 70°C for 20 minutes.

3. Final Processing:

- After cooling to room temperature, evaporate the excess reagent and solvent under a stream of nitrogen.
- Reconstitute the residue in 100 µL of ethyl acetate.

- The sample is now ready for injection into the GC-MS system.


Below is a diagram illustrating the general workflow for this derivatization protocol.

[Click to download full resolution via product page](#)

Workflow for HFBC derivatization of analytes in urine.

The following diagram illustrates the logical relationship in the reactivity of **heptafluorobutyryl chloride** with common functional groups.

[Click to download full resolution via product page](#)

Reactivity of HFBC with common nucleophiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Heptafluorobutyryl chloride CAS#: 375-16-6 [amp.chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. Heptafluorobutyryl chloride(375-16-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. pschemicals.com [pschemicals.com]
- 6. Heptafluorobutyryl chloride [webbook.nist.gov]
- 7. Heptafluorobutyryl chloride | CAS#:375-16-6 | Chemsoc [chemsoc.com]
- 8. Heptafluorobutyryl chloride | 375-16-6 [amp.chemicalbook.com]
- To cite this document: BenchChem. [Heptafluorobutyryl Chloride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1329309#heptafluorobutyryl-chloride-chemical-properties-and-reactivity\]](https://www.benchchem.com/product/b1329309#heptafluorobutyryl-chloride-chemical-properties-and-reactivity)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com